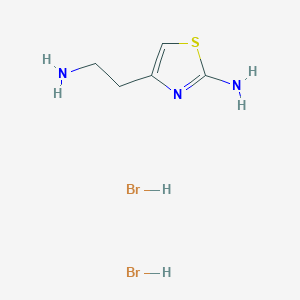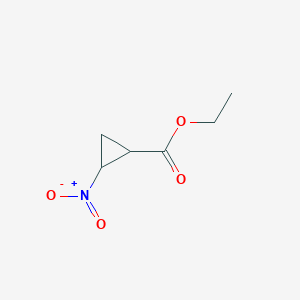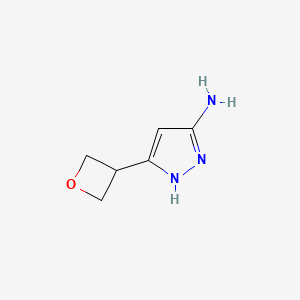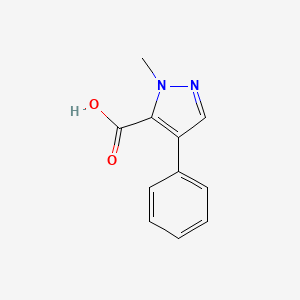
tert-Butyl ((1R,2R)-2-hydroxy-1,2-diphenylethyl)carbamate
Übersicht
Beschreibung
“tert-Butyl carbamate” is a compound used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
“tert-Butyl carbamate” has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Molecular Structure Analysis
The molecular formula of “tert-Butyl carbamate” is C5H11NO2 . Its structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
“tert-Butyl carbamate” has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl carbamate” is 117.1463 . It is a solid with a melting point of 105-108 °C (lit.) . It is soluble in most organic solvents, including chloroform, dichloromethane, and methanol.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
The compound is utilized as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of nucleotides and other biologically active molecules. For instance, Ober et al. (2004) demonstrated the synthesis of a carbocyclic analogue of a protected β-d-2-deoxyribosylamine, highlighting its importance in creating carbocyclic analogues of 2′-deoxyribonucleotides, a component essential for antiviral and anticancer drugs (Ober, Marsch, Harms, & Carell, 2004).
Synthesis of Biologically Active Compounds
Zhao et al. (2017) explored the compound's role in synthesizing biologically active compounds, such as omisertinib (AZD9291), an important cancer medication. They developed a rapid synthetic method for a related intermediate, showcasing its significance in pharmaceutical development (Zhao, Guo, Lan, & Xu, 2017).
Material Science and Catalysis
In material science and catalysis, the compound finds applications in processes like cyclooligomerization of alkynes, as studied by Schmid and Schütz (1995), who investigated the cyclooligomerization reactions at the 1,2-azaborolylcobalt moiety, revealing the compound's potential in creating complex molecular architectures and its use in catalytic processes (Schmid & Schütz, 1995).
Organic Synthesis
Further research into organic synthesis applications is exemplified by the work of Wang et al. (2017), who developed an efficient stereoselective synthesis route for various stereoisomers of a similar compound, demonstrating its utility in creating specific molecular configurations crucial for drug development and synthetic chemistry (Wang, Ma, Reddy, & Hu, 2017).
Eigenschaften
IUPAC Name |
tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-19(2,3)23-18(22)20-16(14-10-6-4-7-11-14)17(21)15-12-8-5-9-13-15/h4-13,16-17,21H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCGTKNHQHVNQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



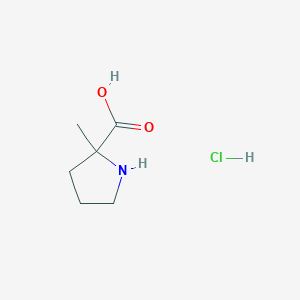

![1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole](/img/structure/B3102737.png)
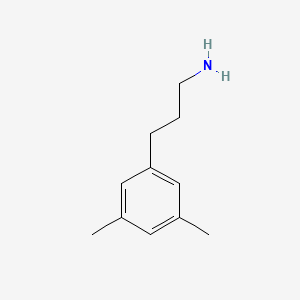
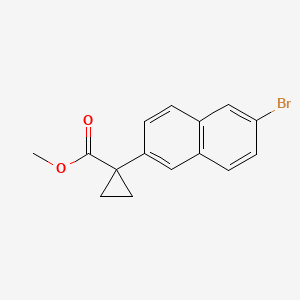
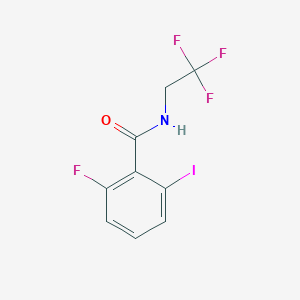
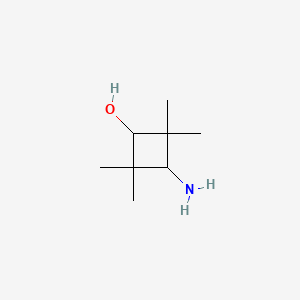
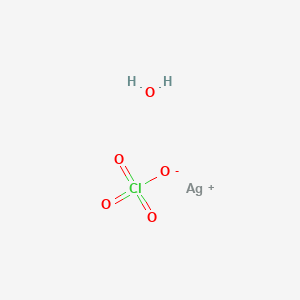
![N-[(4-methylphenyl)methyl]-6-[4-(5-{[(4-methylphenyl)methyl]carbamoyl}pentyl)piperazin-1-yl]hexanamide](/img/structure/B3102775.png)
